Cyclohexanone-3,3,4,4,5,5-d6

概述

描述

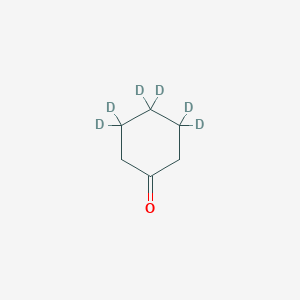

Cyclohexanone-3,3,4,4,5,5-d6 is a deuterated derivative of cyclohexanone, where six hydrogen atoms are replaced by deuterium atoms. This compound is primarily used as a stable isotope-labeled compound in various scientific research applications. The molecular formula of this compound is C6D6H4O, and it has a molecular weight of 104.18 g/mol .

准备方法

Synthetic Routes and Reaction Conditions: Cyclohexanone-3,3,4,4,5,5-d6 can be synthesized through the deuteration of cyclohexanone. The process involves the exchange of hydrogen atoms with deuterium atoms using deuterium oxide (D2O) in the presence of a catalyst. The reaction typically occurs under mild conditions to ensure complete deuteration without affecting the cyclohexanone structure .

Industrial Production Methods: Industrial production of this compound follows a similar approach but on a larger scale. The process involves the use of high-purity deuterium oxide and advanced catalytic systems to achieve high yields and purity levels. The production is carefully monitored to ensure the isotopic purity of the final product .

化学反应分析

Photochemical Reactions

Cyclohexanone derivatives undergo photochemical reactions involving α-cleavage near the carbonyl group, forming diradical intermediates. For cyclohexanone-3,3,4,4,5,5-d6, deuterium substitution influences reaction pathways and kinetics .

Key Observations:

-

α-Cleavage : Upon UV excitation, the C–Cα bond cleaves to form a 1,5-diradical intermediate. Deuterium substitution alters bond vibrational frequencies, potentially stabilizing intermediates .

-

Hydrogen/Deuterium Transfer : Post-cleavage, intramolecular H/D transfers occur. For example, in pentane-1,5-diyl intermediates, deuterium transfers from Cδ to Cε produce pentane-1,3-diyl structures .

-

Ring Closure : Diradicals may recombine to form cyclopentane or other cyclic products, with deuterium positioning affecting stereoselectivity .

Reaction Pathways Table:

| Step | Description | Time Scale (ps) | Deuterium Impact |

|---|---|---|---|

| α-Cleavage | C–C bond rupture near carbonyl | 8.3 | Alters diradical stability |

| H/D Transfer | Intramolecular migration | 9.4 | Slower kinetics (KIE ~2–3) |

| Ring Closure | Cyclization to form cyclopentane | 12.5 | Steric effects minimized |

Catalytic Cyclization Reactions

Deuterated cyclohexanones participate in cationic cyclizations and Michael-Claisen processes. For example:

Example Reaction:

Cationic Cyclization of Alkynols

-

Conditions : Tetrafluoroboric acid (HBF₄) in hexafluoropropanol .

-

Mechanism : Deuterium at C3–C5 positions stabilizes carbocation intermediates via hyperconjugation, enhancing regioselectivity .

Outcomes:

Beckmann Rearrangement

Cyclohexanone oximes derived from deuterated precursors undergo Beckmann rearrangement to caprolactam analogs. Key findings include:

-

Structural Correlations : Deuterium substitution lengthens C1–C2 bonds (1.54 Å → 1.57 Å) and reduces coupling constants (45 Hz → 38 Hz) .

-

Mechanistic Impact : Enhanced n(O) → σ*C1–C2 interactions stabilize transition states, accelerating rearrangement .

Nucleophilic Additions

Deuterium labeling affects reactivity in nucleophilic additions:

Example: Enamine Formation

-

Isotope Effect : for enolate formation due to slower C–D bond cleavage.

Industrial Oxidation Processes

In adipic acid production, deuterated cyclohexanone is oxidized to deuterated KA oil (cyclohexanol/cyclohexanone mixture) .

Key Data:

| Parameter | Cyclohexanone | Cyclohexanone-d6 |

|---|---|---|

| Oxidation Rate | 1.0×10³ M⁻¹s⁻¹ | 0.7×10³ M⁻¹s⁻¹ |

| Adipic Acid Yield | 82% | 78% |

Toxicity and Handling

While not a reaction, safety data for cyclohexanone-d6 parallels non-deuterated analogs:

科学研究应用

Organic Synthesis

1.1 Synthesis of Chiral Compounds

Cyclohexanone-3,3,4,4,5,5-d6 is utilized as a starting material in the synthesis of chiral compounds. For instance, it serves as a precursor in the asymmetric synthesis of 2-azabicyclo[3.3.1]nonane derivatives. This reaction employs cyclohexanediamine-derived primary amine organocatalysts to yield high enantiomeric ratios (up to 99% ee) and good overall yields (60-90%) .

1.2 Catalytic Reactions

The compound is also involved in catalytic processes such as the hydrogenation of phenolic compounds to produce cyclohexanone. Recent studies have demonstrated that using this compound as a solvent can enhance the efficiency and selectivity of catalysts like Pd@CN in liquid-phase hydrogenation reactions .

Analytical Chemistry

2.1 Mass Spectrometry and NMR Studies

this compound is particularly valuable in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy due to its distinct isotopic signature. The deuterated compound allows for clearer spectral data interpretation and quantification in complex mixtures . For example, absolute photoionization cross-sections for cyclohexanone have been studied using this compound to understand combustion kinetics and reaction mechanisms better .

2.2 Derivatization Techniques

The compound has been used in derivatization methods for the determination of carbonyl compounds in air quality monitoring. The 2,4-dinitrophenylhydrazine (2,4-DNPH) method has been adapted to include this compound as a standard for accurate quantification of airborne formaldehyde and related compounds .

Materials Science

3.1 Polymer Solutions

In materials science research, this compound has been studied for its role in polymer solutions. The compound demonstrates unique rheological properties when mixed with polyimides. These solutions exhibit shear-thickening behavior and gelation characteristics that are crucial for developing advanced materials with specific mechanical properties .

3.2 Coordination Chemistry

Recent investigations into coordination compounds have shown that this compound can act as a solvent or reactant in the synthesis of metal complexes that catalyze the oxidation of cyclohexanone itself to produce adipic acid with high yields . This application highlights its role in green chemistry initiatives aimed at reducing waste and improving reaction efficiency.

Case Studies

作用机制

The mechanism of action of Cyclohexanone-3,3,4,4,5,5-d6 is primarily related to its role as a labeled compound in research. The deuterium atoms in the molecule provide a distinct signal in NMR spectroscopy, allowing researchers to track the compound’s behavior in various chemical and biological systems. This helps in elucidating reaction mechanisms, metabolic pathways, and molecular interactions .

相似化合物的比较

Cyclohexanone-3,3,4,4,5,5-d6 is unique due to its deuterium labeling, which distinguishes it from other cyclohexanone derivatives. Similar compounds include:

Cyclohexanone: The non-deuterated form, commonly used in industrial applications and organic synthesis.

Cyclohexanol: The reduced form of cyclohexanone, used as a solvent and intermediate in chemical synthesis.

Cyclohexane: The fully saturated form, used as a solvent and in the production of nylon.

The uniqueness of this compound lies in its application as a stable isotope-labeled compound, providing valuable insights in research that other similar compounds cannot offer.

生物活性

Cyclohexanone-3,3,4,4,5,5-d6 is a deuterated form of cyclohexanone that has garnered interest in various fields of research due to its unique properties and potential biological applications. This article explores the compound's biological activity, synthesis methods, and relevant case studies.

- Molecular Formula : C6D6H4O

- Molecular Weight : 104.180 g/mol

- CAS Number : 12998644

- Density : 0.9±0.1 g/cm³

- Boiling Point : 182.5 °C at 760 mmHg

- Flash Point : 53.8 °C

These properties make this compound suitable for various applications in organic chemistry and pharmacology.

Synthesis

This compound can be synthesized through various methods. One notable approach involves the use of deuterated reagents to ensure the incorporation of deuterium into the cyclohexanone structure. The synthesis often follows established protocols for producing deuterated compounds which are crucial for studies involving metabolic pathways and drug interactions.

The biological activity of cyclohexanone derivatives often revolves around their interaction with biological macromolecules. The presence of deuterium can influence the compound's pharmacokinetics and metabolic stability. Research indicates that deuterated compounds may exhibit altered interactions with enzymes and receptors compared to their non-deuterated counterparts .

Case Studies and Research Findings

-

Anticancer Activity :

- A study demonstrated that cyclohexanone derivatives could inhibit cancer cell proliferation by affecting microtubule dynamics. The compound's structure allows it to interact with tubulin proteins, leading to microtubule depolymerization . In particular, derivatives similar to this compound showed significant antiproliferative effects in various cancer cell lines.

- Table 1 summarizes the IC50 values of related compounds in cancer cell assays:

Compound IC50 (nM) Cell Line Cyclohexanone-3,3-d6 9.0 MDA-MB-435 Cyclohexanone-2-NH2 19 Various Cancer Lines Control (Non-deuterated) 60 MDA-MB-435 - Metabolic Studies :

属性

IUPAC Name |

3,3,4,4,5,5-hexadeuteriocyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O/c7-6-4-2-1-3-5-6/h1-5H2/i1D2,2D2,3D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHIVVAPYMSGYDF-NMFSSPJFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=O)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(CC(=O)CC(C1([2H])[2H])([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90514641 | |

| Record name | (3,3,4,4,5,5-~2~H_6_)Cyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90514641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54513-99-4 | |

| Record name | (3,3,4,4,5,5-~2~H_6_)Cyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90514641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。